2-(Chloromethyl)-4,5-difluoro-1,3-benzothiazole
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Overview
Description
2-(Chloromethyl)-4,5-difluoro-1,3-benzothiazole is a heterocyclic compound that contains a benzothiazole ring substituted with chloromethyl and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4,5-difluoro-1,3-benzothiazole typically involves the reaction of 4,5-difluoro-1,3-benzothiazole with chloromethylating agents. One common method is the reaction of 4,5-difluoro-1,3-benzothiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly chloromethylating agents is preferred in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4,5-difluoro-1,3-benzothiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the benzothiazole ring can lead to the formation of dihydrobenzothiazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzothiazole derivatives with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Scientific Research Applications
2-(Chloromethyl)-4,5-difluoro-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4,5-difluoro-1,3-benzothiazole involves its interaction with biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activities or disruption of cellular processes. The difluoro groups enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-4-methylquinazoline: Similar in structure but with a methyl group instead of difluoro groups.
2-(Chloromethyl)-1H-benzo[d]imidazole: Contains an imidazole ring instead of a benzothiazole ring.
2-(Chloromethyl)-4(3H)-quinazolinone: A quinazolinone derivative with a chloromethyl group .
Uniqueness
2-(Chloromethyl)-4,5-difluoro-1,3-benzothiazole is unique due to the presence of both chloromethyl and difluoro groups, which confer distinct electronic and steric properties. These features make it a versatile intermediate for the synthesis of a wide range of biologically active compounds and advanced materials .
Properties
IUPAC Name |
2-(chloromethyl)-4,5-difluoro-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF2NS/c9-3-6-12-8-5(13-6)2-1-4(10)7(8)11/h1-2H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWAGGZVXUGGBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1F)F)N=C(S2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF2NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901268369 |
Source
|
Record name | 2-(Chloromethyl)-4,5-difluorobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901268369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110704-22-8 |
Source
|
Record name | 2-(Chloromethyl)-4,5-difluorobenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110704-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Chloromethyl)-4,5-difluorobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901268369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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